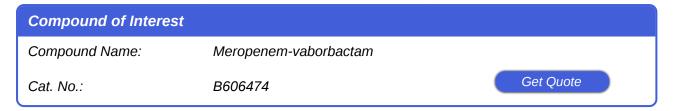


Application Notes and Protocols: Investigating Meropenem-Vaborbactam in Combination with Other Antibiotics

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro investigation of **meropenem-vaborbactam** in combination with other antibiotics against multidrug-resistant Gram-negative bacteria. Detailed protocols for synergy testing and data on the efficacy of various combinations are presented to guide research and development efforts in combating antimicrobial resistance.

Introduction

Meropenem-vaborbactam is a combination of a carbapenem antibiotic and a novel β -lactamase inhibitor.[1][2][3] Vaborbactam is a cyclic boronic acid-based β -lactamase inhibitor that potently inhibits serine β -lactamases, most notably Klebsiella pneumoniae carbapenemase (KPC).[1][3][4] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[1] However, **meropenem-vaborbactam** is not active against metallo- β -lactamase (MBL) or oxacillinase (OXA)-producing organisms.[1][5][6] Consequently, combination therapy with other antibiotics is being explored to broaden its spectrum of activity, particularly against these challenging pathogens.[5] This document summarizes key in vitro data for **meropenem-vaborbactam** combinations and provides detailed protocols for assessing antimicrobial synergy.



Data Presentation: In Vitro Synergy of Meropenem-Vaborbactam Combinations

The following tables summarize the in vitro activity of **meropenem-vaborbactam** in combination with other antibiotics against various multidrug-resistant Gram-negative bacteria. The data is compiled from multiple studies and presented to facilitate comparison.

Table 1: **Meropenem-Vaborbactam** in Combination with Aztreonam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

Organism	Combination	Key Findings	Reference
MBL-producing K. pneumoniae	Meropenem- Vaborbactam + Aztreonam	Inhibited 82.1% of 140 clinical isolates at MIC ≤ 4 µg/mL.	[7]
MBL and Serine-β- Lactamase co- producing E. coli and K. pneumoniae	Meropenem- Vaborbactam + Aztreonam	Produced synergistic interactions.	[7]
Dual-Carbapenemase (KPC & NDM)- Producing Enterobacterales	Meropenem- Vaborbactam + Aztreonam	Exhibited good synergistic effects in vitro.	[8]
NDM-producing Enterobacterales	Meropenem- Vaborbactam + Aztreonam	Suggested as an effective therapy in an observational study.	[9]

Table 2: **Meropenem-Vaborbactam** in Combination with Fosfomycin against KPC-Producing Klebsiella pneumoniae



Organism	Combination	Key Findings	Reference
KPC-producing K. pneumoniae	Meropenem- Vaborbactam + Fosfomycin	Demonstrated a high level of in vitro synergism. In the presence of 0.5x MIC of fosfomycin (8 µg/mL), the meropenemvaborbactam MIC decreased to 0.016 µg/mL.	[1][10][11]
KPC-producing K. pneumoniae	Meropenem- Vaborbactam + Fosfomycin	Successfully used to treat a case of septic thrombosis unresponsive to other therapies.	[10][11][12]

Table 3: Meropenem-Vaborbactam in Combination with Other Antibiotics

Organism	Combination	Key Findings	Reference
KPC-producing K. pneumoniae	Meropenem- Vaborbactam + Gentamicin	Showed additive (88.9%) and synergistic (11.1%) effects.	[13]
Carbapenem- Resistant Acinetobacter baumannii	Meropenem- Vaborbactam + Ceftazidime	Synergy in 45.5% of XDR isolates and additivity/indifference in 54.5%.	
Carbapenem- Resistant Acinetobacter baumannii	Meropenem- Vaborbactam + Gentamicin	Synergy in 36.4% of XDR isolates and additivity/indifference in 63.6%.	



Experimental Protocols

Detailed methodologies for key in vitro synergy testing experiments are provided below.

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

1. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)[14]
- Stock solutions of **meropenem-vaborbactam** and the second antibiotic (prepared at concentrations at least double the highest concentration to be tested)[14]

2. Procedure:

- Dispense 50 μL of CAMHB into each well of the 96-well plate.[14]
- Prepare serial twofold dilutions of the first antibiotic (e.g., **meropenem-vaborbactam**) along the ordinate (rows) and the second antibiotic along the abscissa (columns).[14]
- The final volume in each well after adding the bacterial inoculum should be 100 μL or 200 μL, depending on the specific laboratory protocol.[14][15]
- Include wells for growth control (no antibiotic) and sterility control (no bacteria).
- Inoculate each well (except sterility control) with the prepared bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
- FICI = FIC of Drug A + FIC of Drug B
- Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Interpretation of FICI:



Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4

• Antagonism: FICI > 4

Protocol 2: Time-Kill Synergy Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

1. Materials:

- · Flasks or tubes with CAMHB
- Bacterial inoculum (prepared to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL)[16]
- Stock solutions of antibiotics
- · Trypticase soy agar plates for colony counting
- Sterile saline for serial dilutions

2. Procedure:

- Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control flask without any antibiotic.
- Inoculate each flask with the bacterial suspension to the target starting density.[16]
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]
- Perform serial tenfold dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the colonies on the plates to determine the CFU/mL at each time point.

3. Data Analysis:

- Plot the log10 CFU/mL versus time for each antibiotic condition.
- Interpretation:
- Synergy: ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
- Indifference: < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism: ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]



• Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

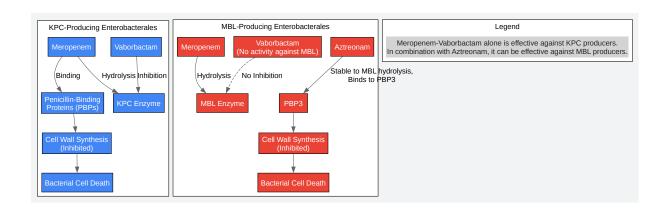
The following diagrams illustrate key concepts and workflows related to the investigation of **meropenem-vaborbactam** combinations.



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Caption: Workflow for in vitro synergy testing of antibiotic combinations.





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Caption: Mechanism of action of **meropenem-vaborbactam** combinations.

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols: Investigating Meropenem-Vaborbactam in Combination with Other Antibiotics]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b606474#investigating-meropenem-vaborbactam-in-combination-with-other-antibiotics]

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